molecular formula C12H16F6N2O6 B13469925 Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate, bis(trifluoroacetic acid) CAS No. 2913241-05-9

Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate, bis(trifluoroacetic acid)

Cat. No.: B13469925
CAS No.: 2913241-05-9
M. Wt: 398.26 g/mol
InChI Key: HKLLQQBGIDDMLA-UHFFFAOYSA-N
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Description

Methyl 2-{2,6-diazaspiro[33]heptan-2-yl}acetate; bis(trifluoroacetic acid) is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-diazaspiro[3.3]heptane with methyl bromoacetate under basic conditions to form the desired product. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification is typically achieved through techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate is unique due to its combination of a spirocyclic structure with ester and trifluoroacetic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2913241-05-9

Molecular Formula

C12H16F6N2O6

Molecular Weight

398.26 g/mol

IUPAC Name

methyl 2-(2,6-diazaspiro[3.3]heptan-2-yl)acetate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H14N2O2.2C2HF3O2/c1-12-7(11)2-10-5-8(6-10)3-9-4-8;2*3-2(4,5)1(6)7/h9H,2-6H2,1H3;2*(H,6,7)

InChI Key

HKLLQQBGIDDMLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CC2(C1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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